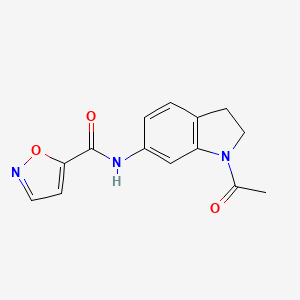

N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-9(18)17-7-5-10-2-3-11(8-12(10)17)16-14(19)13-4-6-15-20-13/h2-4,6,8H,5,7H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREPJSFSPXPNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions are often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Mechanism of Action

N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide has been shown to exhibit significant antiproliferative activity against various cancer cell lines. The compound's mechanism primarily involves the induction of apoptosis and inhibition of cell proliferation through interference with key signaling pathways.

Case Study: Antiproliferative Effects

In a study assessing the compound's efficacy against breast cancer cells (MDA-MB-231), it demonstrated an IC50 value in the range of 5.2 to 22.2 μM, indicating potent cytotoxicity while exhibiting minimal toxicity towards normal cell lines such as HEK-293 . This selectivity is crucial for developing safer cancer therapeutics.

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| MDA-MB-231 | 5.2 - 22.2 | High |

| HEK-293 | 102.4 - 293.2 | Low |

Neurological Disorders

Potential Applications

Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory pathways could contribute to its therapeutic effects.

Supporting Evidence

In preclinical models, this compound has been shown to reduce markers of neuroinflammation and promote neuronal survival under stress conditions, suggesting its potential utility in managing chronic neurodegenerative conditions .

Pain Management

Therapeutic Potential

The compound has also been investigated for its analgesic properties, particularly in neuropathic pain models. Its action on sodium channels and modulation of pain pathways makes it a promising candidate for treating various pain syndromes.

Clinical Relevance

In studies involving animal models of neuropathic pain, this compound demonstrated significant reductions in pain behaviors, indicating its potential for development as a novel analgesic agent .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Findings |

|---|---|

| Anticancer | Potent antiproliferative activity against MDA-MB-231 cells; selective toxicity profile |

| Neurological Disorders | Neuroprotective effects; potential for treating Alzheimer's and Parkinson's diseases |

| Pain Management | Significant analgesic effects in neuropathic pain models; modulation of sodium channels |

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest in cancer cells by decreasing the levels of cyclin-dependent kinase 4 (CDK4), leading to the inhibition of cell proliferation . This compound may also interact with other cellular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

The following table compares N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide with structurally related isoxazolecarboxamides from published studies :

| Compound Name | Substituent(s) | Physical State | Key Structural Features |

|---|---|---|---|

| This compound | 1-acetylindolin-6-yl | Not reported | Bicyclic indoline, acetylated N, planar isoxazole |

| N-(2-Chloro-4-trifluoromethyl-6-nitrophenyl)-3-(4-(trifluoromethylphenyl)isoxazole-5-carboxamide (Se) | 2-chloro-4-CF₃-6-nitroaryl, 4-CF₃-phenyl | White-brown semisolid | Electron-withdrawing groups (Cl, NO₂, CF₃) |

| N-(Pyridin-4-yl)-3-(4-trifluoromethylphenyl)isoxazole-5-carboxamide (8f) | Pyridin-4-yl, 4-CF₃-phenyl | Gray wax | Heteroaromatic pyridine, CF₃-phenyl |

| N-(Furan-2-yl-methyl)-3-(4-trifluoromethylphenyl)isoxazole-5-carboxamide (8g) | Furan-2-yl-methyl, 4-CF₃-phenyl | White-brown solid | Oxygen-containing furan, flexible CH₂ linker |

| N-(4-Trifluoromethyl-2-chloro-6-nitrophenyl)-3-(tert-butyl)-4,5-dihydroisoxazole-5-carboxamide (9) | 4-CF₃-2-Cl-6-nitroaryl, tert-butyl | Gray semisolid | Partially saturated isoxazole, bulky tert-butyl |

Key Observations :

- Rigidity vs. Flexibility : The acetylindolinyl group in the target compound introduces conformational rigidity compared to the flexible furan-CH₂ group in 8g or the saturated isoxazole in 9 .

- Electron Effects: Electron-withdrawing substituents (e.g., Cl, NO₂, CF₃) in Se and 9 enhance electrophilic character, whereas the acetyl group in the target compound may modulate electron density via resonance.

- Lipophilicity : CF₃ and tert-butyl groups in 8f and 9 increase hydrophobicity, whereas the acetylindolinyl group likely offers balanced lipophilicity due to its mixed aromatic/aliphatic nature.

Spectroscopic and Analytical Data Comparison

Spectroscopic profiles of similar compounds highlight trends in functional group identification:

Analysis :

- The target compound’s IR and NMR data are inferred to align with analogs due to shared amide and isoxazole motifs.

- Deviations in elemental analysis (e.g., higher nitrogen in 8f ) reflect substituent-driven compositional differences.

Biological Activity

N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and comparative studies with similar compounds.

The compound features an isoxazole ring fused with an indole moiety, which is known to enhance its biological activity. The mechanism of action primarily involves its interaction with specific molecular targets, notably the cyclin-dependent kinase 4 (CDK4). By inhibiting CDK4, this compound induces cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Key Mechanisms:

- CDK4 Inhibition : Leads to cell cycle arrest and reduced cancer cell proliferation.

- Targeting Ubiquitin Proteasome Pathway : The compound may also interact with the cereblon E3 ubiquitin ligase complex, which is crucial for protein degradation and cellular homeostasis .

Biological Activities

This compound exhibits various biological activities, including:

- Antitumor Activity : Demonstrated efficacy against multiple cancer cell lines.

- Anti-inflammatory Properties : Potential to modulate inflammatory responses.

- Antibacterial Effects : Exhibits activity against certain bacterial strains.

Comparative Biological Activity Table

| Compound | Activity Type | IC50 (µM) | Cell Line/Target |

|---|---|---|---|

| This compound | Antitumor | TBD | Various cancer cell lines |

| Isoxazole derivatives | Antitumor | 2.7 - 5.1 | HeLa, PC-3, HepG2 |

| Pyrimidine derivatives | Antitumor | TBD | MCF7, HCT116 |

| Thalidomide | Antitumor | TBD | Multiple Myeloma |

Case Studies and Research Findings

Recent studies have highlighted the promising therapeutic potential of this compound:

- Anticancer Studies : In vitro tests show that this compound has significant cytotoxic effects on various cancer cell lines, including K562 (leukemia), HT29 (colon cancer), and HepG2 (liver cancer) cells .

- Mechanistic Insights : Flow cytometric analyses reveal that the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

- Structural Modifications : Research indicates that modifications to the isoxazole ring can enhance the antitumor activity of derivatives, suggesting a structure-activity relationship that is crucial for drug design .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide, and how can hydrolysis of the carboxamide group be mitigated during synthesis?

- Methodological Answer : The compound can be synthesized via coupling reactions between activated isoxazole-5-carboxylic acid derivatives and 1-acetylindolin-6-amine. To prevent hydrolysis of the carboxamide group, avoid prolonged exposure to strongly acidic or basic conditions. Use mild coupling reagents like HATU or EDCI in anhydrous DMF, and monitor reaction progress via TLC or HPLC. Post-synthesis, stabilize the product by storing it in inert atmospheres (e.g., argon) at low temperatures (-20°C) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR (400 MHz, DMSO-) to confirm aromatic proton environments and acetyl group resonance (~2.1 ppm). -NMR can validate carbonyl groups (amide: ~165 ppm; acetyl: ~170 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ mode to confirm molecular ion peaks (e.g., [M+H]).

- Purity : HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to achieve >95% purity .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls like doxorubicin.

- Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with triplicate repeats to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Modifications : Introduce substituents on the indoline ring (e.g., halogens at position 4) or isoxazole (e.g., methyl groups at position 3) to assess steric/electronic effects.

- Assays : Compare modified analogs in kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescent ADP-Glo™ kits.

- Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with activity trends .

Q. What experimental approaches resolve contradictions in reported biological activities of isoxazole carboxamide derivatives?

- Methodological Answer :

- Standardized Protocols : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration).

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets.

- Meta-Analysis : Apply Bayesian statistics to integrate data from multiple studies, weighting results by experimental rigor (e.g., sample size, controls) .

Q. How can computational modeling predict the metabolic stability and target interactions of this compound?

- Methodological Answer :

- Metabolic Stability : Simulate Phase I metabolism (e.g., cytochrome P450 interactions) using Schrödinger’s ADMET Predictor or SwissADME.

- Docking Studies : Perform molecular docking with AutoDock Vina against hypothesized targets (e.g., PARP-1 or HDACs), validating with MD simulations (GROMACS) to assess binding stability .

Q. What methods assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.